
3-ethyl-1H-pyrazol-5-amine
Overview
Description
3-Ethyl-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of an amine group at the 5-position and an ethyl group at the 3-position of the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 3-oxobutanoic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Another method involves the cyclization of 3-ethyl-1H-pyrazole-5-carboxylic acid with ammonia or amines under dehydrating conditions. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide. Alkylation and arylation reactions often use alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Nitroso-3-ethyl-1H-pyrazol-5-amine, Nitro-3-ethyl-1H-pyrazol-5-amine.
Reduction: 3-Ethyl-1H-pyrazol-5-hydrazine.
Substitution: 3-Ethyl-4-bromo-1H-pyrazol-5-amine, 3-Ethyl-4-phenyl-1H-pyrazol-5-amine.
Scientific Research Applications
Chemical Synthesis
3-Ethyl-1H-pyrazol-5-amine serves as a crucial building block in organic synthesis. It is utilized to create more complex pyrazole derivatives and other heterocyclic compounds. The unique structure of this compound allows for diverse chemical modifications, making it a valuable precursor in the design of novel materials and pharmaceuticals.
Application | Description |
---|---|
Organic Synthesis | Used as a building block for synthesizing complex pyrazole derivatives. |
Agrochemicals | Involved in the development of pesticides and herbicides. |
Materials Science | Employed in the creation of corrosion inhibitors and dyes. |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has demonstrated effectiveness against multiple microbial strains, suggesting potential use in developing new antimicrobial agents .
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile .
- Anticancer Activity : Derivatives of pyrazole compounds have been reported to exhibit significant anticancer activity. For instance, studies indicated IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines (HCT-116, HePG-2, MCF-7), highlighting their efficacy in inhibiting tumor growth .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against resistant strains of bacteria and fungi. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines showed that modifications of the pyrazole structure could enhance anticancer activity. For example, derivatives with specific substituents exhibited lower IC50 values, suggesting a structure-activity relationship that could guide future drug design .
Industrial Applications
Beyond its research applications, this compound is also utilized in industrial settings:
- Agrochemicals : It is used in developing effective agrochemicals that target specific pests or diseases in crops.
- Corrosion Inhibitors : The compound's properties make it suitable for formulating materials that prevent corrosion in various industrial applications.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazol-5-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
3-Phenyl-1H-pyrazol-5-amine: Contains a phenyl group at the 3-position.
3,5-Dimethyl-1H-pyrazole: Both positions 3 and 5 are substituted with methyl groups.
Uniqueness
3-Ethyl-1H-pyrazol-5-amine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate for further functionalization.
Biological Activity
3-Ethyl-1H-pyrazol-5-amine, also known as 5-amino-3-ethyl-1H-pyrazole, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 111.15 g/mol
- Appearance : White to light yellow crystalline solid
- Melting Point : 53.0 to 57.0 °C
The compound features a pyrazole ring, characterized by a five-membered heterocyclic structure with two nitrogen atoms. The ethyl substituent at the third position and an amine group at the fifth position enhance its reactivity and potential applications in various chemical syntheses .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, making them potential candidates for treating epilepsy.
- Analgesic Effects : The compound has been evaluated for analgesic properties, showing promise in pain relief applications.
- Anti-inflammatory Activity : Some studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. This suggests that this compound may also possess anti-inflammatory effects .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, similar to other pyrazole derivatives that have shown COX inhibition .
- Binding Affinity : Interaction studies have focused on the compound's ability to bind to biological targets, which is crucial for developing new therapeutic agents.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Ethylpyrazole | CHN | Lacks an amine at the fifth position |
5-Amino-1-methylpyrazole | CHN | Contains a methyl group instead of ethyl |
4-Ethylpyrazole | CHN | Ethyl group at the fourth position |
The distinct combination of an ethyl substituent and an amine group at the fifth position in 3-ethyl-1H-pyrazol-5-amino significantly influences its reactivity and biological profile, providing advantages over other similar compounds.
Properties
IUPAC Name |
5-ethyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDGPQLEVYSXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621279 | |
Record name | 5-Ethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-24-1 | |
Record name | 5-Ethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.